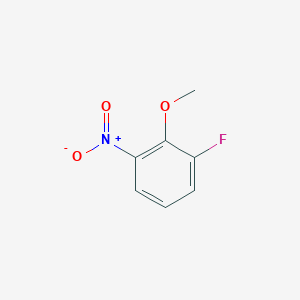

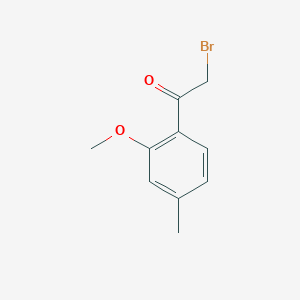

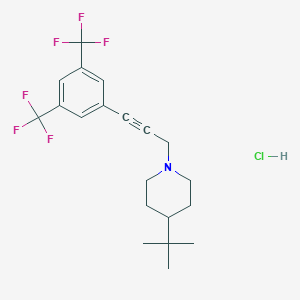

![molecular formula C12H15F2N B128919 4-[(2,5-二氟苯基)甲基]哌啶 CAS No. 150019-62-8](/img/structure/B128919.png)

4-[(2,5-二氟苯基)甲基]哌啶

描述

4-[(2,5-Difluorophenyl)methyl]piperidine, also known as DFMP, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and is known for its unique chemical and biological properties. DFMP has been used in various studies to investigate the mechanism of action of certain drugs, as well as to understand the biochemical and physiological effects of different compounds.

科学研究应用

“4-[(2,5-二氟苯基)甲基]哌啶”应用的综合分析

“4-[(2,5-二氟苯基)甲基]哌啶”是一种哌啶衍生物,属于在制药行业中非常重要的化合物类别,因为它们存在于各种药物制剂中。以下是关于该化合物的科学研究应用的详细分析,重点关注六个不同的领域。

生物活性分子合成: 哌啶衍生物在合成生物活性分子方面至关重要。 “4-[(2,5-二氟苯基)甲基]哌啶”中二氟苯基基团的存在会影响合成化合物的生物活性。 研究人员利用该化合物在多组分反应中开发具有潜在治疗效果的新药 .

中枢神经系统 (CNS) 药物的开发: 哌啶衍生物与天然生物碱的结构相似性使其适合开发 CNS 药物。 “4-[(2,5-二氟苯基)甲基]哌啶”可用于创建与神经受体相互作用的类似物,有可能为神经系统疾病提供新的治疗方法 .

抗炎和止痛剂: 哌啶衍生物通常表现出抗炎和止痛特性。 “4-[(2,5-二氟苯基)甲基]哌啶”的修饰可能导致发现新的抗炎剂,从而为疼痛管理研究做出贡献 .

抗菌活性: 哌啶衍生物的结构框架允许探索抗菌活性。 “4-[(2,5-二氟苯基)甲基]哌啶”可能是合成具有潜在抗菌或抗真菌特性的化合物的先驱,解决日益严重的抗生素耐药性问题 .

有机合成中的催化剂: 哌啶衍生物可以作为有机合成中的催化剂。 “4-[(2,5-二氟苯基)甲基]哌啶”可用于催化各种有机反应,提高化学过程的效率和选择性 .

材料科学中的化学中间体: 在材料科学中,“4-[(2,5-二氟苯基)甲基]哌啶”可以用作化学中间体。 它可能参与合成具有特定性能的先进材料,用于电子或纳米技术应用 .

作用机制

安全和危害

The compound has several hazard statements including H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 which provide guidance on how to handle the compound safely .

属性

IUPAC Name |

4-[(2,5-difluorophenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDNPXKKKCNDTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633319 | |

| Record name | 4-[(2,5-Difluorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150019-62-8 | |

| Record name | 4-[(2,5-Difluorophenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)